Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-pyridin-3-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-5-9(15-12-8)7-3-2-4-11-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYBKCVFGWEEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191169 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(3-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375064-46-2 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(3-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(3-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridinecarboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent such as acetic anhydride. The reaction is usually carried out under mild conditions, often at room temperature, to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Reaction Conditions :
-
Base-Catalyzed : Aqueous NaOH (1–2 M) at 80–100°C for 4–6 hours.
-
Acid-Catalyzed : HCl (6 M) in refluxing ethanol for 8–12 hours.
Product : 5-(3-Pyridyl)isoxazole-3-carboxylic acid.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| NaOH (1 M) | 80°C, 6 h | 85% | |
| HCl (6 M) | Ethanol, reflux, 10 h | 78% |
Nucleophilic Substitution
The isoxazole ring’s 4-position is susceptible to nucleophilic attack due to electron-withdrawing effects of the pyridyl and ester groups.
Example Reaction :
-
Ammonolysis : Reaction with ammonia in methanol at 60°C produces 5-(3-Pyridyl)isoxazole-3-carboxamide.
| Nucleophile | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NH₃ (gas) | Methanol | 60°C, 8 h | 70% | |
| Benzylamine | THF | RT, 24 h | 65% |
Cycloaddition Reactions
The isoxazole ring participates in (3+2) cycloadditions with nitrile oxides or alkynes, forming fused heterocyclic systems.
Key Example :
-
Reaction with acetylene derivatives under ruthenium catalysis forms pyridine-fused isoxazolo[5,4-b]pyridines .
| Reagent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | Ru(II) | 100°C, 12 h | Isoxazolo[5,4-b]pyridine derivative | 62% |
Reductive Ring Opening
The isoxazole ring undergoes reductive cleavage using molybdenum hexacarbonyl [Mo(CO)₆] in wet acetonitrile, yielding enamine intermediates. These intermediates can cyclize to form pyridones .
Mechanism :
-
Reduction : Mo(CO)₆ facilitates electron transfer, cleaving the N–O bond.
-
Cyclization : Enamine intermediates form pyridones under thermal conditions .
| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Mo(CO)₆ | MeCN/H₂O | 70°C, 24 h | 3-Pyridyl pyridone | 45% |
Oxidation and Reduction
-
Oxidation : The pyridyl ring can be oxidized to pyridine N-oxide using H₂O₂ in acetic acid.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-keto amide .
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C, 6 h | Pyridine N-oxide derivative | 60% | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | β-Keto amide | 55% |
Electrophilic Aromatic Substitution
The pyridyl ring directs electrophilic substitution to the meta position relative to the isoxazole moiety.
Example :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the pyridyl ring’s 5-position.
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-pyridyl derivative | 50% |
Coordination Chemistry
The pyridyl nitrogen acts as a ligand for transition metals, forming complexes with catalytic or medicinal applications.
Example :
-
Reaction with Cu(II) acetate yields a square-planar complex, characterized by UV-Vis and EPR spectroscopy.
| Metal Salt | Solvent | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | Methanol | Square-planar | Catalysis |
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Biological Mechanisms
The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors. These interactions can modulate signaling pathways relevant to disease processes, thereby exerting therapeutic effects. For instance, it has been shown to inhibit certain enzymes involved in cancer progression .
Material Science
In addition to its biological applications, this compound is utilized in the development of advanced materials:
- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced properties, such as improved thermal stability and mechanical strength.
- Catalysis : The compound has been explored as a catalyst in various chemical reactions, contributing to more efficient synthetic pathways in organic chemistry .
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as lead compounds for drug development .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The substituent at the 5-position of the isoxazole ring critically influences solubility, stability, and bioactivity. Key analogs and their properties are summarized below:
Table 1: Comparison of Methyl 5-Substituted Isoxazole-3-carboxylates
Biological Activity
Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with methylating agents. The compound can be synthesized through a one-pot reaction involving isoxazole formation followed by carboxylation and methylation steps. This method provides high yields and purity, making it suitable for further biological evaluations.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its AChE inhibition was found to be competitive, with an IC50 value indicating potent activity.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and A549. The IC50 values for these cell lines are reported to be below 10 µM, suggesting strong anticancer potential.
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound was among the most effective compounds against Gram-positive and Gram-negative bacteria. The study utilized standard protocols to determine MIC values, confirming its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was shown to reduce oxidative stress markers in neuronal cell cultures and improve cell viability under stress conditions, suggesting its potential as a treatment for neurodegenerative diseases like Alzheimer’s.
The mechanism underlying the biological activities of this compound involves several pathways:
- Enzyme Interaction : The compound's ability to inhibit AChE suggests that it competes with acetylcholine at the active site, leading to increased levels of this neurotransmitter in synaptic clefts, which may enhance cholinergic signaling.
- Cell Signaling Pathways : In cancer cells, it appears to activate apoptotic pathways while inhibiting proliferation signals, leading to reduced tumor growth.
Q & A
Q. What are the established synthetic routes for Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically involves cyclization or coupling reactions. For example, ethyl 5-aryl-isoxazole-3-carboxylate derivatives can be synthesized via reacting substituted hydrazine derivatives with β-keto esters under acidic conditions, followed by oxidation . A Grignard reagent approach (e.g., CH₃MgX) can also be employed to introduce methyl groups to the isoxazole core . Key parameters affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Catalyst : Acid catalysts (e.g., HCl) promote cyclization efficiency.
- Temperature : Optimal yields are achieved at 60–80°C, avoiding side reactions like ester hydrolysis .
Q. What are the recommended storage conditions and handling protocols for this compound?
Methodological Answer:
- Storage : Store as a powder at –20°C for long-term stability (>3 years) or in DMSO at –80°C for solutions (1-year stability) .
- Handling : Use inert atmosphere (e.g., nitrogen glovebox) to prevent oxidation. Avoid exposure to moisture, direct sunlight, or high temperatures (>50°C) to preserve ester functionality .
- Safety : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to mitigate inhalation risks .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridyl and isoxazole rings. Aromatic protons in the pyridyl group resonate at δ 8.5–9.0 ppm, while the isoxazole methyl ester appears at δ 3.8–4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 264.23 g/mol).
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and confirms the planar geometry of the isoxazole ring. SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound’s derivatives be resolved?
Methodological Answer: Contradictions often arise from impurities or assay variability. Strategies include:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity. Impurities like unreacted pyridyl precursors can skew activity .
- Dose-Response Curves : Perform IC₅₀ assays across a broad concentration range (e.g., 1 nM–100 µM) to identify true efficacy thresholds.
- Control Experiments : Compare with structurally analogous compounds (e.g., 3,4-dimethoxyphenyl derivatives) to isolate substituent-specific effects .
Q. What computational approaches are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., MAPK). The pyridyl nitrogen may form hydrogen bonds with kinase active sites .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity. Meta-substituted pyridyl groups show enhanced binding affinity due to optimal steric bulk .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic additions or ester hydrolysis .
Q. What strategies optimize large-scale synthesis without compromising yield?
Methodological Answer:
- Catalyst Screening : Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery and reduced waste .
- Solvent Recycling : Use distillation to recover THF or DMF, reducing costs.
- Process Monitoring : In-line FTIR tracks reaction progress, ensuring intermediates like β-keto esters are fully consumed .
Q. How can stability studies under varying pH and temperature conditions inform experimental design?
Methodological Answer:
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Crystallization Issues : The compound’s planar structure can lead to stacking interactions, resulting in microcrystalline aggregates.
- Solutions : Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) to grow single crystals. Additive screening (e.g., 1% DMSO) disrupts aggregation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
